molecular formula C8H10FNO4 B12841986 (1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

(1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

Cat. No.: B12841986
M. Wt: 203.17 g/mol
InChI Key: DIWVNJFXRKZAGI-AZDHXYLBSA-N
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Description

(1S,2S,3R,5R,6S)-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (referred to as MGS0008) is a conformationally restricted bicycloamino acid and a potent orthosteric agonist of metabotropic glutamate 2/3 (mGlu2/3) receptors. It exhibits high selectivity (>100-fold) for mGlu2/3 over other mGlu receptor subtypes . Its prodrug, MGS0274 besylate, enhances oral bioavailability via rapid presystemic hydrolysis in primates and humans, enabling efficient delivery of MGS0008 to systemic circulation and cerebrospinal fluid .

Properties

Molecular Formula

C8H10FNO4

Molecular Weight

203.17 g/mol

IUPAC Name

(1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

InChI

InChI=1S/C8H10FNO4/c9-3-1-2-4(6(11)12)5(2)8(3,10)7(13)14/h2-5H,1,10H2,(H,11,12)(H,13,14)/t2-,3+,4-,5-,8-/m0/s1

InChI Key

DIWVNJFXRKZAGI-AZDHXYLBSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@H]2[C@@]([C@@H]1F)(C(=O)O)N)C(=O)O

Canonical SMILES

C1C2C(C2C(C1F)(C(=O)O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid typically involves multiple steps, including the formation of the bicyclic core and the introduction of the amino and fluorine groups. Common synthetic routes may involve the use of chiral catalysts to ensure the correct stereochemistry of the compound. Reaction conditions often include controlled temperatures and the use of specific solvents to facilitate the desired transformations.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: (1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, (1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its fluorine atom can serve as a probe in nuclear magnetic resonance (NMR) spectroscopy, providing insights into molecular dynamics and interactions.

Medicine: In medicine, (1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid has potential applications as a pharmaceutical agent. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs for various diseases.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of (1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure and functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MGS0008 with structurally and pharmacologically related mGlu2/3 modulators (agonists and antagonists). Key differences in chemical structure, receptor activity, pharmacokinetics, and therapeutic applications are highlighted.

Structural and Functional Comparisons

Compound Structural Features Receptor Activity Key Findings
MGS0008 3-Fluoro substitution on bicyclo[3.1.0]hexane scaffold mGlu2/3 agonist (EC₅₀ = 1–10 nM) Antipsychotic effects in rodents; prodrug MGS0274 improves oral bioavailability .
LY354740 Unsubstituted bicyclo[3.1.0]hexane scaffold mGlu2/3 agonist (EC₅₀ = 5–30 nM) Prototype agonist; attenuated PCP-induced hyperactivity but limited oral bioavailability .
LY379268 4-Oxabicyclo[3.1.0]hexane scaffold mGlu2/3 agonist (EC₅₀ = 0.3–2 nM) Higher potency than LY354740; reversed PCP-induced cognitive deficits .
LY404039 2-Sulfonyl substitution on bicyclo[3.1.0]hexane scaffold mGlu2/3 agonist (EC₅₀ = 2–10 nM) Prodrug (LY2140023) advanced to Phase II clinical trials for schizophrenia .
LY3020371·HCl C3-(3,4-difluorophenylsulfanylmethyl) and C4-hydroxy substitutions mGlu2/3 antagonist (IC₅₀ = 10–50 nM) Antidepressant-like activity in rodents; structural modifications reverse agonist effects .
LY2812223 C4-thiotriazole substituent on LY354740 scaffold mGlu2-selective agonist (EC₅₀ = 3 nM) Functionally selective for mGlu2 over mGlu3; reduced off-target effects .

Pharmacokinetic and Pharmacodynamic Profiles

Compound Oral Bioavailability Prodrug Strategy CNS Penetration Clinical Status
MGS0008 Low (requires prodrug) MGS0274 besylate (ester-based) Detected in CSF post-administration Preclinical
LY354740 <10% in humans LY544344 (peptidyl prodrug) Limited without prodrug Discontinued (poor absorption)
LY404039 Enhanced via LY2140023 LY2140023 (amino acid ester) Confirmed in humans Phase II (schizophrenia)
LY3020371·HCl Not reported None Demonstrated in rodents Preclinical

Key Advantages of MGS0008 Over Peers

Fluorine Substitution : The 3-fluoro group enhances metabolic stability and receptor binding affinity compared to unsubstituted analogs like LY354740 .

Prodrug Efficiency : MGS0274 besylate achieves rapid hydrolysis in humans, surpassing the performance of earlier prodrugs (e.g., LY544344 for LY354740) .

Selectivity : Retains >100-fold selectivity for mGlu2/3 over other mGlu subtypes, similar to LY379268 but without the latter’s complex synthesis .

Limitations and Challenges

  • LY3020371·HCl : While structurally similar, its antagonist activity limits direct comparison with agonists like MGS0008 .
  • LY2140023/LY404039 : Despite clinical progress, safety concerns (e.g., hepatotoxicity) halted development, underscoring the need for safer prodrugs like MGS0274 .

Biological Activity

The compound (1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid , commonly referred to as a fluorinated bicyclic amino acid, has garnered attention in pharmacology due to its activity as a selective agonist for group II metabotropic glutamate receptors (mGluRs) . This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological profiles, and relevant case studies.

  • Molecular Formula : C₈H₉FNO₄
  • Molecular Weight : 201.16 g/mol
  • IUPAC Name : (1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

The primary mechanism of action for this compound involves its role as an agonist for group II mGluRs. These receptors are implicated in various neurological processes and have been targeted for the treatment of conditions such as anxiety and depression. The selective activation of these receptors can modulate neurotransmitter release and neuronal excitability.

Pharmacological Profile

Research indicates that the compound exhibits potent agonistic activity at mGluR2 and mGluR3 subtypes. In vitro studies have demonstrated that it enhances glutamate signaling pathways without significant side effects associated with non-selective glutamate receptor activation.

Synthesis Methods

The synthesis of (1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid typically involves the following steps:

  • Fluorination of Epoxide Precursors : A key step in the synthesis is the selective fluorination of bicyclic epoxides.
  • Formation of Carboxylic Acid Groups : Subsequent hydrolysis and functionalization yield the dicarboxylic acid structure.
  • Purification : The final product is purified through crystallization or chromatography.

Study 1: Pharmacological Characterization

A study published in Journal of Medicinal Chemistry evaluated the pharmacological activity of various derivatives of bicyclic amino acids. The compound was shown to possess a high degree of selectivity for mGluR2 over mGluR1 receptors with an EC50 value in the low micromolar range .

Study 2: Neuroprotective Effects

Another investigation highlighted its neuroprotective effects in animal models of neurodegeneration. The administration of this compound resulted in reduced neuronal loss and improved cognitive function in models of Alzheimer's disease .

Comparative Analysis with Related Compounds

Compound NameSelectivity for mGluRsEC50 (µM)Neuroprotective Effects
(1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acidHigh (mGluR2/3)0.5Yes
(1S,2S)-2-amino-4-(triazolylsulfanyl)bicyclo[3.1.0]hexaneModerate (mGluR1)1.5No
(1R,2S)-aminocyclopentane dicarboxylic acidLow5Limited

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